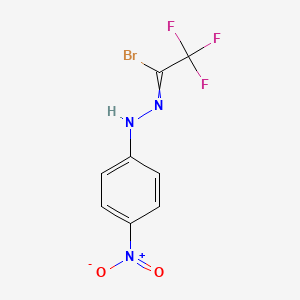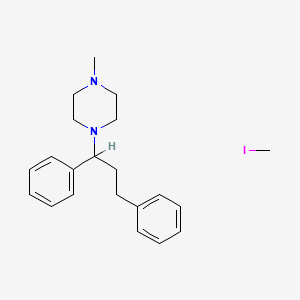
1-(1,3-Diphenylpropyl)-4-methylpiperazine;iodomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Diphenylpropyl)-4-methylpiperazine;iodomethane is a complex organic compound with a unique structure that includes a piperazine ring substituted with a 1,3-diphenylpropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Diphenylpropyl)-4-methylpiperazine typically involves the reaction of 1,3-diphenylpropylamine with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 1-(1,3-Diphenylpropyl)-4-methylpiperazine may involve large-scale batch or continuous processes. The use of advanced techniques such as phase-transfer catalysis and microwave irradiation can enhance the efficiency and scalability of the synthesis . These methods allow for the production of the compound in large quantities while maintaining high quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Diphenylpropyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(1,3-Diphenylpropyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Diphenylpropyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Diphenylpropyl)-4-methylpiperazine: Contains a similar piperazine ring and diphenylpropyl group.
1,3-Diphenylpropene: Shares the diphenylpropyl structure but lacks the piperazine ring.
1,3-Diphenylpropoxy sulfonic acid: Contains a diphenylpropyl group with a sulfonic acid functional group.
Uniqueness
1-(1,3-Diphenylpropyl)-4-methylpiperazine is unique due to its specific combination of a piperazine ring with a 1,3-diphenylpropyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
40028-10-2 |
|---|---|
Fórmula molecular |
C21H29IN2 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
1-(1,3-diphenylpropyl)-4-methylpiperazine;iodomethane |
InChI |
InChI=1S/C20H26N2.CH3I/c1-21-14-16-22(17-15-21)20(19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18;1-2/h2-11,20H,12-17H2,1H3;1H3 |
Clave InChI |
URVMEBAQOUFSNL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(CCC2=CC=CC=C2)C3=CC=CC=C3.CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)

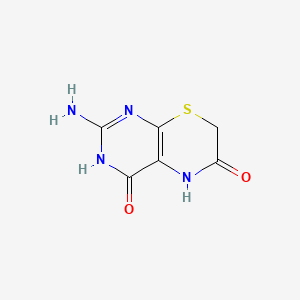
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
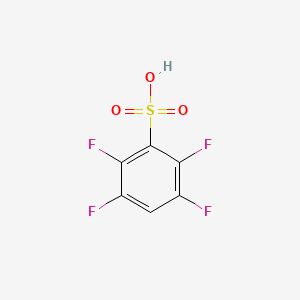
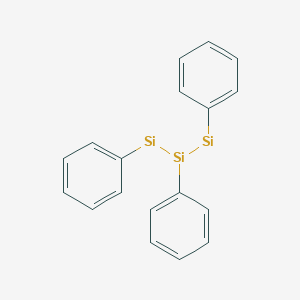

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)

